molecular formula C14H14N2 B1601655 2-Phenyl-1,2,3,4-tetrahydroquinoxaline CAS No. 5021-47-6

2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1601655
CAS RN: 5021-47-6
M. Wt: 210.27 g/mol
InChI Key: GMCNTPSVIZBYSH-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic aromatic compound with a four-membered ring structure. It is a colorless crystalline solid and is soluble in polar organic solvents. PTHQ is an important intermediate in the synthesis of various heterocyclic compounds and has been widely studied by scientists due to its unique biological activity and potential applications in medicine and industry.

Scientific Research Applications

Synthesis Methods

  • The synthesis of substituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines involves the reduction of substituted (o-nitrophenyl)glycines, followed by oxidation of the 2-oxo-1,2,3,4-tetrahydroquinoxaline products. Tin(II) chloride is used as the reducing agent, introducing a chlorine atom ortho to the NHC(O) fragment of the heterocycle (A. Vlaskina & V. Perevalov, 2006).

Pharmaceutical Applications

  • Optically pure tetrahydroquinoxaline derivatives, such as the 1,2,3,4-tetrahydroquinoxaline ring system, are crucial in pharmaceuticals. These compounds have been investigated as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, with their chirality playing a significant role in bioactivity. Asymmetric hydrogenation of quinoxalines is a direct route to these chiral compounds (Weijun Tang et al., 2009).

Crystallographic Studies

  • Studies on 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including 2-phenyl-1,2,3,4-tetrahydroquinoxaline, have revealed the influence of “organic fluorine” in crystal packing. These studies contribute to understanding the weak interactions in molecular structures (A. Choudhury, K. Nagarajan, & T. Row, 2003).

Material Science Applications

  • Phenylquinoxaline oligomers, synthesized using this compound derivatives, are developed for creating solvent-resistant resins. These oligomers show significant potential in material science due to their thermal crosslinking capabilities and resistance to solvents (I. Ooi, P. Hergenrother, & F. Harris, 2000).

Detection of Nitroaromatics

  • A new heterocyclic derivative of 1,2,3,4-tetrahydroquinoxaline, combined with baicalein and 1,2-diphenylethylenediamine moieties, has been developed for fluorescence-based detection of nitroaromatics. This application is particularly relevant in environmental monitoring and safety (Q. Fu, Yao Zhang, Bao-kai Liu, & F. Guo, 2018).

Biochemical Analysis

Biochemical Properties

2-Phenyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit signal transduction pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These dose-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function and biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also affect its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

2-phenyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCNTPSVIZBYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549512
Record name 2-Phenyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5021-47-6
Record name 2-Phenyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,2,3,4-tetrahydroquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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